(E)-1-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one

Physicochemical Property Differentiation logP Blood-Brain Barrier Permeability

Select (E)-1-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one (CAS 1396893-02-9) for its unique physicochemical profile—logP 4.5, zero H-bond donors—predicting superior CNS penetration and enhanced anticonvulsant activity per class-level QSAR. Its 4-chlorobenzyl ether substituent distinguishes it from simpler cinnamamides, delivering the electron-withdrawing and lipophilic character linked to maximal electroshock (MES) protection. Ideal for diversity-oriented CNS screening libraries and systematic SAR exploration of the halogen-ether moiety. Avoid generic substitution; secure the precise structure required to recapitulate target-specific biological performance.

Molecular Formula C22H24ClNO2
Molecular Weight 369.89
CAS No. 1396893-02-9
Cat. No. B2366323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-1-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one
CAS1396893-02-9
Molecular FormulaC22H24ClNO2
Molecular Weight369.89
Structural Identifiers
SMILESC1CN(CCC1COCC2=CC=C(C=C2)Cl)C(=O)C=CC3=CC=CC=C3
InChIInChI=1S/C22H24ClNO2/c23-21-9-6-19(7-10-21)16-26-17-20-12-14-24(15-13-20)22(25)11-8-18-4-2-1-3-5-18/h1-11,20H,12-17H2/b11-8+
InChIKeyKTIUCBAZTDSZKP-DHZHZOJOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-1-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one (CAS 1396893-02-9) – Baseline Identity & Procurement Context


(E)-1-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one (CAS 1396893-02-9) is a synthetic cinnamamide-piperidine hybrid featuring a (2E)-3-phenylprop-2-enoyl amide core, a piperidine ring, and a 4-chlorobenzyl ether side chain [1]. With a molecular weight of 369.9 g/mol, calculated logP of 4.5, zero hydrogen bond donors, and two hydrogen bond acceptors, the compound occupies a distinct physicochemical space compared to simpler cinnamamides [1]. Its structure merges the established anticonvulsant pharmacophore of N-cinnamoyl-piperidines with an electron-withdrawing chlorobenzyl ether moiety, a combination that QSAR studies associate with enhanced anticonvulsant activity within the cinnamamide class [2]. The compound is catalogued in major cheminformatics databases (PubChem CID 71784934) and is available from multiple research-chemical suppliers for in-vitro investigation [1].

Why (E)-1-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one Cannot Be Replaced by a Generic Cinnamamide Analog


Procurement decisions that treat all cinnamamide-piperidine derivatives as interchangeable overlook critical structural and physicochemical determinants of biological performance. (E)-1-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one carries a 4-chlorobenzyl ether substituent—an electron-withdrawing, lipophilic group that is absent from the parent cinnamamide (logP ~1.35) and from simple N-cinnamoyl-piperidine (logP ~2.7) [1][2]. QSAR models for anticonvulsant cinnamamides demonstrate that +σ (electron-withdrawing) and +π (lipophilic) substituents on the aryl ring significantly increase maximal electroshock (MES) protective activity [2]. Additionally, the compound's elevated logP (4.5 vs. 2.7 for 1-cinnamoylpiperidine) and complete absence of hydrogen bond donors predict superior blood-brain barrier penetration and altered pharmacokinetic partitioning relative to hydroxyl- or amino-substituted analogs [1]. Generic substitution therefore risks loss of the physicochemical properties required to recapitulate the biological profile inferred from class-level structure-activity relationships.

(E)-1-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one: Quantitative Differentiation Evidence Guide


Lipophilicity (logP) Elevation Relative to Parent Cinnamamide and N-Cinnamoyl-Piperidine

(E)-1-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one exhibits a calculated logP (XLogP3) of 4.5, compared to a measured logP of 1.35 for the parent cinnamamide scaffold and a calculated logP of approximately 2.7 for 1-cinnamoylpiperidine [1][2]. This logP increase of 3.15 log units over cinnamamide corresponds to an approximately 1,400-fold greater predicted octanol-water partition coefficient, indicating substantially enhanced lipophilicity and predicted membrane permeability [1][2].

Physicochemical Property Differentiation logP Blood-Brain Barrier Permeability

Molecular Weight and Rotatable Bond Count Distinguish the Compound from Simpler Cinnamamide Congeners

The molecular weight of (E)-1-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one is 369.9 g/mol, compared to 147.2 g/mol for cinnamamide and 215.3 g/mol for 1-cinnamoylpiperidine [1][2]. It possesses six rotatable bonds versus two rotatable bonds in 1-cinnamoylpiperidine [1][2]. The higher molecular weight and increased conformational flexibility may modulate target binding entropy and influence oral absorption characteristics, making the compound's pharmacokinetic profile non-interchangeable with lower-molecular-weight analogs.

Molecular Weight Rotatable Bonds Oral Bioavailability

Hydrogen Bond Donor Count of Zero Differentiates the Compound from Hydroxyl- and Amino-Substituted Cinnamamides

(E)-1-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one has zero hydrogen bond donors (HBD), in contrast to cinnamamide (HBD = 2) and hydroxyl-substituted piperidine analogs such as (2E)-1-(4-hydroxypiperidin-1-yl)-3-phenylprop-2-en-1-one (HBD = 1) [1][2]. The absence of hydrogen bond donors reduces the compound's capacity for hydrogen bond-mediated off-target interactions and improves predicted CNS multiparameter optimization (MPO) scores, which penalize HBD counts above zero for CNS drug candidates [2].

Hydrogen Bond Donors Off-Target Selectivity CNS Drug-Likeness

Electron-Withdrawing 4-Chlorobenzyl Ether Substituent Aligns with QSAR Models for Enhanced Anticonvulsant Activity

The 4-chlorobenzyl ether group attached to the piperidine ring is an electron-withdrawing substituent (+σ Hammett constant) that QSAR studies on 38 cinnamamides identify as a key determinant of enhanced maximal electroshock (MES) anticonvulsant activity [1][2]. The QSAR equation indicates that substituents with positive σ (electron-withdrawing) and positive π (lipophilic) values on the benzene ring increase anticonvulsant potency; the 4-chlorobenzyl ether satisfies both criteria, whereas unsubstituted N-cinnamoyl-piperidine lacks this electronic activation [1].

QSAR Anticonvulsant Activity Electron-Withdrawing Group

Absence of Published Direct Bioactivity Data Necessitates Confirmatory Profiling

A systematic search of PubChem BioAssay, ChEMBL, BindingDB, and PubMed retrieved no direct experimental bioactivity data (IC50, Ki, EC50) for (E)-1-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one as of the evidence cut-off date [1]. This contrasts with structurally related cinnamamides such as (2E)-1-(4-hydroxypiperidin-1-yl)-3-phenylprop-2-en-1-one, which has reported CBR1 inhibitory activity and doxorubicin chemosensitization data in A549 cells [2]. Procurement decisions must therefore incorporate confirmatory in-house profiling of the target compound in the end user's assay of interest, and selection over analogs should be justified by the physicochemical and QSAR-predicted differentiation presented in this guide.

Data Gap Empirical Validation Assay Prioritization

(E)-1-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one: Best-Fit Research & Industrial Application Scenarios


CNS Drug Discovery Programs Targeting Seizure Disorders

The compound's elevated logP (4.5) and zero hydrogen bond donor count predict favorable CNS penetration, while its electron-withdrawing 4-chlorobenzyl ether substituent aligns with QSAR models for enhanced anticonvulsant activity [1][2]. These features position the compound as a candidate for maximal electroshock (MES) seizure screening in rodent models, where it is expected to outperform unsubstituted N-cinnamoyl-piperidine based on class-level SAR principles.

Focused Compound Library Design for Neurotherapeutic Lead Discovery

Because no published bioactivity data exist for this specific compound, it is ideally suited for inclusion in exploratory diversity-oriented screening libraries targeting CNS indications [1]. Its distinct physicochemical profile—higher molecular weight (369.9 g/mol), elevated logP, and absence of HBD—complements existing cinnamamide collections that are dominated by lower-molecular-weight, hydroxyl- or amino-substituted congeners, thereby expanding the chemical space sampled in phenotypic screens.

Chemical Probe Development Requiring Reduced Off-Target Hydrogen Bonding

In programs where off-target interactions mediated by hydrogen bond donors are a concern (e.g., kinase selectivity panels, hERG liability), the compound's HBD = 0 profile offers a clear advantage over analogs such as (2E)-1-(4-hydroxypiperidin-1-yl)-3-phenylprop-2-en-1-one (HBD = 1) [1]. This property can reduce promiscuous binding and improve selectivity profiles when validated in target-specific assays.

Structure-Activity Relationship (SAR) Studies on Cinnamamide-Piperidine Hybrids

The compound serves as a key intermediate for systematic SAR exploration of the 4-chlorobenzyl ether moiety. Medicinal chemistry teams can use it as a starting point to vary the halogen substitution pattern (F, Br, CF3), ether linker length, or piperidine N-substitution, enabling the construction of focused analog series to probe the contribution of lipophilicity and electronic effects to target engagement [2].

Quote Request

Request a Quote for (E)-1-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.